N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide
Description
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a 1,3-oxazole core substituted with two 4-methoxyphenyl groups and a methyl moiety. Its structure combines a sulfonamide backbone with a heterocyclic oxazole ring, which may enhance biological activity and physicochemical properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-18-5-15-24(16-6-18)34(29,30)28(21-9-13-23(32-4)14-10-21)17-25-19(2)33-26(27-25)20-7-11-22(31-3)12-8-20/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOXQAQZODTUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole rings. One common method involves the reaction of 2-ethylthiazole with a phenyl derivative under specific conditions to form the thiazole ring . The oxadiazole ring can be synthesized by reacting an amidoxime with a suitable ester . The final step involves coupling the thiazole and oxadiazole intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C21H24N2O4S
- Molecular Weight : 396.49 g/mol
- IUPAC Name : N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide
- SMILES Notation : CC(C)c(cc1)ccc1S(NCc1c(C)oc(-c(cc2)ccc2OC)n1)(=O)=O
Drug Discovery and Development
This compound has been included in screening libraries for drug discovery, particularly within the context of regenerative medicine. It is part of a library that focuses on compounds for musculoskeletal, cardiovascular, and skin-related applications. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development processes .
Neuropharmacology
Research indicates that compounds similar to N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide may exhibit neuroprotective properties. For instance, studies have shown that related oxazoles can modulate NMDA receptors, which are critical in synaptic plasticity and neuroprotection. The compound's potential as a neuroprotective agent could be explored in the context of neurodegenerative diseases .
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The structure of this compound suggests it may possess similar characteristics, potentially inhibiting bacterial growth through competitive inhibition of bacterial dihydropteroate synthase. This mechanism is crucial for the synthesis of folate in bacteria, making it a target for antibiotic development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity . The compound’s overall structure allows it to penetrate cell membranes and reach intracellular targets effectively.
Comparison with Similar Compounds
Positional Isomerism in Oxazole Substituents
A close structural analogue, N-(4-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide (), differs only in the methoxy group position on the oxazole’s phenyl substituent (2-methoxy vs. 4-methoxy). This positional isomerism alters electronic effects:
- 4-Methoxy : Strong electron-donating para-substitution enhances resonance stabilization of the aromatic system.
Key Impact : The para-methoxy configuration in Compound A likely improves π-π stacking interactions in biological targets compared to the ortho-substituted analogue.
Simplification of the Sulfonamide Backbone
N-(4-Methoxyphenyl)benzenesulfonamide () lacks the oxazole ring and methyl substituents. Comparative studies suggest:
Heterocycle Variations: Oxazole vs. Triazole
Compounds with 1,2,4-triazole cores (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , ) exhibit distinct properties:
- Electron Density : Triazoles have higher electron-deficient character compared to oxazoles, influencing hydrogen-bonding capabilities.
Key Insight : The oxazole in Compound A provides greater stability under physiological conditions compared to tautomerism-prone triazoles.
Substituent Effects on Electronic Properties
- Chlorobenzene vs. Methylbenzene : describes a sulfonamide with a 4-chlorophenyl group. The electron-withdrawing Cl substituent reduces electron density on the benzene ring, contrasting with the electron-donating methyl group in Compound A. This difference may affect binding to hydrophobic pockets in biological targets .
- Fluorine Substitution : Fluorobenzyl groups in analogues (e.g., ) enhance metabolic resistance but introduce steric constraints absent in Compound A .
Spectroscopic Characterization
- IR Spectroscopy : Compound A’s IR spectrum would show C-O-C stretching (~1250 cm⁻¹) for methoxy groups and sulfonamide S=O bands (~1350–1150 cm⁻¹). Absence of C=S stretches (cf. triazole thiones in ) confirms the oxazole structure .
- NMR : Distinct signals include:
Data Tables
Table 1: Substituent Effects on Key Properties
*Predicted values based on structural analogues.
Biological Activity
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O5S |
| Molecular Weight | 478.57 g/mol |
| LogP | 5.1666 |
| Polar Surface Area | 65.089 Ų |
| Hydrogen Bond Acceptors | 8 |
The compound is notable for its structural complexity, featuring a sulfonamide group and methoxyphenyl moieties that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, which is critical for DNA synthesis and cell division.
- Antitumor Activity : Analogous compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. The presence of the oxazole ring may contribute to its ability to interfere with cellular processes associated with cancer proliferation.
- Anti-inflammatory Effects : Some studies indicate that compounds containing methoxyphenyl groups can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Antibacterial Activity
A study explored the antibacterial effects of sulfonamide derivatives, noting that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate metabolism .
Antitumor Efficacy
Research on related oxazole-containing compounds demonstrated their ability to induce apoptosis in human cancer cell lines, including breast and colon cancers. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
In Vivo Studies
In vivo studies using animal models have shown that similar compounds can reduce tumor size significantly when administered at specific dosages. These findings suggest a potential for clinical applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
